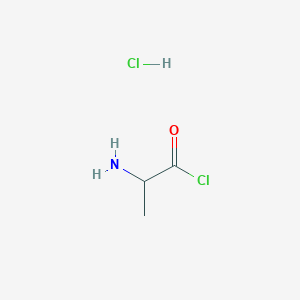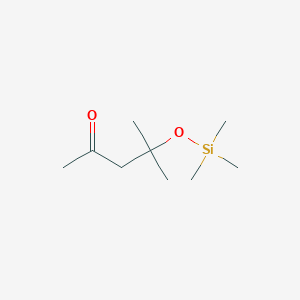
Pentane, 2-methyl-4-keto-2-trimethylsiloxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentane, 2-methyl-4-keto-2-trimethylsiloxy- is an organic compound with the molecular formula C9H20O2Si. It is a derivative of pentane, featuring a ketone group and a trimethylsiloxy group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 2-methyl-4-keto-2-trimethylsiloxy- typically involves the reaction of 2-methyl-4-pentanone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentane, 2-methyl-4-keto-2-trimethylsiloxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pentane, 2-methyl-4-keto-2-trimethylsiloxy- is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on drug development and pharmacokinetics often employs this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pentane, 2-methyl-4-keto-2-trimethylsiloxy- involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the trimethylsiloxy group can stabilize intermediates through silicon-oxygen bonds. These interactions facilitate the compound’s reactivity and its role in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-pentanone:
2-Pentene, 4-methyl-: An alkene with a similar carbon backbone but different functional groups.
Uniqueness
Pentane, 2-methyl-4-keto-2-trimethylsiloxy- is unique due to the presence of both a ketone and a trimethylsiloxy group. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications .
Propriétés
Numéro CAS |
55816-61-0 |
|---|---|
Formule moléculaire |
C9H20O2Si |
Poids moléculaire |
188.34 g/mol |
Nom IUPAC |
4-methyl-4-trimethylsilyloxypentan-2-one |
InChI |
InChI=1S/C9H20O2Si/c1-8(10)7-9(2,3)11-12(4,5)6/h7H2,1-6H3 |
Clé InChI |
LZUXEUITVJWLRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


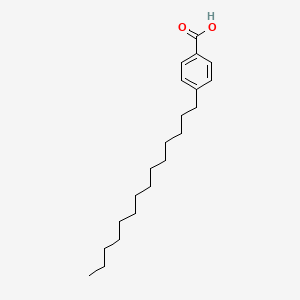
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)



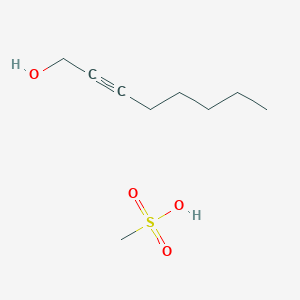
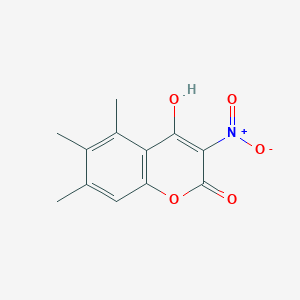
![Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl-](/img/structure/B14624420.png)
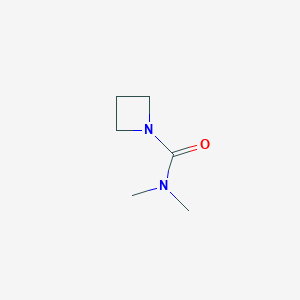
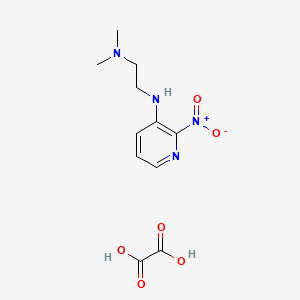
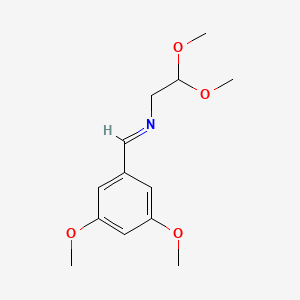
![2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14624437.png)
